molecular formula C8H7Cl2NO4S B14067925 Benzene, 1-[(2,2-dichloroethyl)sulfonyl]-3-nitro- CAS No. 10149-38-9

Benzene, 1-[(2,2-dichloroethyl)sulfonyl]-3-nitro-

Cat. No.: B14067925
CAS No.: 10149-38-9
M. Wt: 284.12 g/mol
InChI Key: NOPMJVGIXPLFER-UHFFFAOYSA-N
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Description

Benzene, 1-[(2,2-dichloroethyl)sulfonyl]-3-nitro- is an organic compound with the molecular formula C8H7Cl2NO4S. This compound is characterized by the presence of a benzene ring substituted with a 2,2-dichloroethylsulfonyl group and a nitro group. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[(2,2-dichloroethyl)sulfonyl]-3-nitro- typically involves the reaction of benzene derivatives with sulfonyl chlorides and nitro compounds. One common method includes the sulfonation of benzene with chlorosulfonic acid, followed by nitration using nitric acid and sulfuric acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and nitration processes. These processes are carried out in specialized reactors designed to handle the exothermic nature of the reactions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity Benzene, 1-[(2,2-dichloroethyl)sulfonyl]-3-nitro-.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-[(2,2-dichloroethyl)sulfonyl]-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids and other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, amino derivatives, and various substituted benzene compounds.

Scientific Research Applications

Benzene, 1-[(2,2-dichloroethyl)sulfonyl]-3-nitro- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a precursor for drug development.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1-[(2,2-dichloroethyl)sulfonyl]-3-nitro- involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl and nitro groups play a crucial role in its reactivity and binding affinity. The compound can undergo electrophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-[(2,2-dichloroethyl)sulfonyl]-4-nitro-
  • Benzene, 1-[(2,2-dichloroethyl)sulfonyl]-2-nitro-
  • Benzene, 1-[(2,2-dichloroethyl)sulfonyl]-3-amino-

Uniqueness

Benzene, 1-[(2,2-dichloroethyl)sulfonyl]-3-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

10149-38-9

Molecular Formula

C8H7Cl2NO4S

Molecular Weight

284.12 g/mol

IUPAC Name

1-(2,2-dichloroethylsulfonyl)-3-nitrobenzene

InChI

InChI=1S/C8H7Cl2NO4S/c9-8(10)5-16(14,15)7-3-1-2-6(4-7)11(12)13/h1-4,8H,5H2

InChI Key

NOPMJVGIXPLFER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)CC(Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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